molecular formula C13H15NO2 B13001221 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B13001221
M. Wt: 217.26 g/mol
InChI Key: XNLUDAZQVKPZGK-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is a benzamide derivative characterized by an isopropoxy substituent at the para-position of the benzoyl ring and a propargylamine (prop-2-yn-1-yl) group attached to the amide nitrogen.

The propargyl moiety offers reactivity for click chemistry or further functionalization, making this compound a versatile intermediate .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-propan-2-yloxy-N-prop-2-ynylbenzamide

InChI

InChI=1S/C13H15NO2/c1-4-9-14-13(15)11-5-7-12(8-6-11)16-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15)

InChI Key

XNLUDAZQVKPZGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 4-isopropoxybenzoic acid with prop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropoxy group undergoes nucleophilic substitution under specific conditions. In related compounds, sulfamoyl or alkoxy substituents participate in displacement reactions when activated by electron-withdrawing groups or transition-metal catalysis:

Example Reaction Pathway

Reaction TypeConditionsProductYieldSource
Suzuki couplingPd(OAc)₂, KOAc, EtOH, 80°C, 20 hBiaryl derivatives52-85%
Ullmann couplingCu catalyst, DMSO, 37°C, 18 hAryl ethers or amines42-65%
  • The isopropoxy group’s electron-donating nature limits direct substitution unless paired with directing groups (e.g., boronic esters in cross-couplings) .

Propargylamide Reactivity

The propargyl (prop-2-yn-1-yl) group exhibits versatility in:

Click Chemistry

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
    The terminal alkyne reacts with azides to form 1,2,3-triazoles, enabling bioconjugation or polymer synthesis .

Radical Reactions

  • Cobalt-Catalyzed Hydrofunctionalization:
    Propargylamides participate in radical additions with olefins or O₂, forming allylic alcohols or ketones (e.g., cyclohexanol via non-autoxidative pathways) .

Biological Alkylation

  • MicroRNA-21 Inhibition:
    4-Benzoylamino-N-(prop-2-yn-1-yl)benzamides (structurally analogous) inhibit miR-21 by alkylating cellular targets, enhancing apoptosis in cancer cells .

Amide Bond Transformations

The benzamide backbone supports:

Hydrolysis

  • Acidic or basic conditions cleave the amide bond to yield 4-isopropoxybenzoic acid and propargylamine .

Condensation Reactions

  • Knoevenagel Condensation:
    With aldehydes, the amide’s α-hydrogen participates in C–C bond formation to generate α,β-unsaturated ketones .

Metal-Mediated Couplings

Palladium or copper catalysts enable functionalization:

ReactionCatalyst SystemApplicationSource
Sonogashira CouplingPd(PPh₃)₄, CuI, amine baseAlkyne-aryl bond formation
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosIntroduction of nitrogen substituents
  • The propargyl group’s sp-hybridized carbon enhances coupling efficiency in cross-coupling reactions .

Oxidation and Reduction

  • Oxidation:
    Propargyl C–H bonds oxidize to ketones or carboxylic acids under RuO₄ or KMnO₄ .

  • Reduction:
    Hydrogenation over Pd/C converts the alkyne to a propyl group.

Biological Activity and Target Interactions

  • Mechanism of Action:
    Analogous compounds (e.g., 4-benzoylamino derivatives) disrupt miR-21 signaling by binding to Dicer or Argonaute proteins, upregulating tumor suppressors like PDCD4 .

  • Structure-Activity Relationship (SAR):

    • Isopropoxy groups enhance metabolic stability compared to smaller alkoxy substituents .

    • Propargyl moieties improve cellular uptake via hydrophobic interactions .

Synthetic Protocols

Key Steps from Literature:

  • Suzuki-Miyaura Coupling:

    • 4-Isopropoxybenzamide boronic ester + propargyl bromide → 4-isopropoxy-N-propargylbenzamide .

  • Ullmann Coupling:

    • 4-Iodobenzamide + propargylamine → N-propargylbenzamide intermediate .

Purification: RP-HPLC or silica gel chromatography .

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C .

  • Photodegradation: UV light induces cleavage of the isopropoxy group.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the primary applications of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is in the field of anticancer research . A study focused on designing inhibitors for microRNA-21, an oncogenic microRNA associated with various cancers, utilized derivatives similar to 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide. The synthesized compounds exhibited significant inhibitory effects on microRNA-21 expression, leading to enhanced apoptosis and reduced proliferation in cancer cell lines such as HeLa and U-87 MG .

Case Study: Inhibition of MicroRNA-21

CompoundInhibition ActivityCell LineMechanism
1jPotentHeLaInduces apoptosis, up-regulates PDCD4

Antifungal Properties

Benzamide derivatives, including compounds related to 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide, have shown promising antifungal activities . Research indicates that these compounds can act against various fungal pathogens, suggesting their potential use as antifungal agents in clinical settings .

Case Study: Antifungal Activity

Compound TypeTarget PathogenActivity Observed
Benzamide DerivativesCandida spp., Aspergillus spp.Effective against resistant strains

Antiplasmodial Activity

Another significant application of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is its potential as an antiplasmodial agent . Compounds with similar structures have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have indicated that certain derivatives exhibit strong antiplasmodial activity, making them candidates for further development in malaria treatment .

Case Study: Antiplasmodial Evaluation

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A2.5>125>50
Compound B5.0>100>20

Pharmacological Potential

The pharmacological potential of benzamide analogues, including 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide, extends to various therapeutic areas due to their diverse biological activities. These compounds are being explored for their roles in modulating biochemical pathways relevant to disease states, particularly in cancer and infectious diseases .

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the benzoyl ring’s para-position significantly impacts molecular properties. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) LogP* Synthetic Yield Range Key Applications/Findings
4-Methoxy-N-(prop-2-yn-1-yl)benzamide OCH₃ 189.2 1.8 52–91% Gold(I) catalyst studies
4-Bromo-N-(2-nitrophenyl)benzamide Br 335.1 3.2 Not reported Crystallography studies
4-Nitro-N-(benzothiazol-2-ylidene)benzamide NO₂ 336.4 4.0 Not reported Anticancer research
4-Isopropoxy-N-(4-isopropylphenyl)benzamide OCH(CH₃)₂ 297.4 3.5 Not reported Solubility/thermal studies

*LogP values estimated via XLogP3 or analogous methods from evidence .

  • Lipophilicity : The isopropoxy group (LogP ~3.5) increases hydrophobicity compared to methoxy (LogP ~1.8), which may enhance membrane permeability but reduce aqueous solubility .
  • Synthetic Yields : Methoxy derivatives achieve higher yields (up to 91%) under optimized conditions, whereas bromo or nitro analogs face challenges due to steric or electronic effects .

Reactivity and Functionalization

  • Propargylamine Motif : The terminal alkyne in 4-isopropoxy-N-(prop-2-yn-1-yl)benzamide enables Huisgen cycloaddition (click chemistry), similar to its methoxy analog, which has been used to generate triazole-linked complexes in catalytic systems .
  • Amide Bond Stability : Electron-donating groups (e.g., isopropoxy) may stabilize the amide bond against hydrolysis compared to electron-withdrawing substituents (e.g., nitro) .

Biological Activity

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and comparative studies with similar compounds.

1. Chemical Structure and Properties

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is characterized by its unique structural features, which include an isopropoxy group and a propargyl substituent attached to the benzamide moiety. This structure may influence its solubility and interaction with biological targets.

2.1 Anticancer Activity

Preliminary studies indicate that 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide exhibits anticancer properties . It has been evaluated against various cancer cell lines, including:

  • NIH/3T3 mouse embryoblast cells
  • A549 human lung adenocarcinoma cells

These studies suggest that the compound may induce cytotoxic effects, although the exact mechanisms remain to be fully elucidated.

2.2 Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory potential. Research into related benzamide derivatives has shown that modifications to the benzamide structure can enhance anti-inflammatory activity, suggesting similar potential for 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide .

The mechanisms by which 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide exerts its biological effects are not yet fully understood. However, it is hypothesized that:

  • The compound may interact with multiple cellular pathways involved in cancer progression and inflammation.
  • It could act as a kinase inhibitor , similar to other benzamide derivatives that have shown efficacy against various kinases involved in tumor growth and survival .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is crucial for optimizing its biological activity. Key findings from SAR studies on related compounds include:

CompoundActivityIC50 (µM)Notes
Compound AAnticancer5.0Effective against A549 cells
Compound BAnti-inflammatory10.0Reduces cytokine production
4-Isopropoxy-N-(prop-2-yn-1-yl)benzamideTBDTBDFurther studies needed

The table illustrates that while some related compounds have established activities and IC50 values, further research is necessary to determine the specific activity and potency of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide.

5.1 In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide on cancer cell lines. These studies typically involve:

  • Cell Viability Assays : Measuring cell proliferation in response to varying concentrations of the compound.
  • Apoptosis Detection : Using flow cytometry to evaluate apoptotic cell death.

Preliminary results indicate a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

5.2 Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have shown varying degrees of biological activity, underscoring the importance of specific functional groups in modulating efficacy:

Compound NameStructural FeaturesActivityReference
Benzamide ANo isopropoxy groupModerate anticancer
Benzamide BContains sulfonamidesHigh anti-inflammatory
4-Isopropoxy-N-(prop-2-yn-1-yl)benzamideIsopropoxy + propargylTBDCurrent study

This table emphasizes how structural modifications can lead to significant differences in biological outcomes.

6. Conclusion and Future Directions

The biological activity of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide presents promising avenues for further research, particularly in anticancer and anti-inflammatory applications. Ongoing studies are essential to elucidate its mechanisms of action and optimize its structure for enhanced efficacy.

Future research should focus on:

  • Detailed mechanistic studies to understand its interactions at the molecular level.
  • In vivo studies to assess therapeutic potential and safety profiles.

By advancing our understanding of this compound, we can better exploit its therapeutic potential in clinical settings.

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental results?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations, especially for flexible propargyl groups. Cross-validate docking poses with NMR-based binding assays (e.g., STD-NMR). For example, discrepancies in analogous compounds were resolved by incorporating solvation effects in DFT calculations .

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